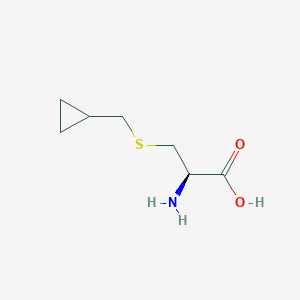![molecular formula C6H10ClN3O B1397236 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride CAS No. 1187830-91-6](/img/structure/B1397236.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Übersicht
Beschreibung
“4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride” is a chemical compound with the molecular formula C6H11Cl2N3 . It’s a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo .
Synthesis Analysis
A series of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo derivatives were designed and synthesized based on the fipronil low energy conformation by scaffold hopping strategy . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride” can be found in the PubChem database . The compound has a molecular weight of 196.07 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.07 g/mol, and its exact mass is 195.0330028 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 40.7 Ų .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Application : This compound has been studied for its potential as a corrosion inhibitor, particularly in protecting metals like mild steel and copper in acidic environments. Studies have shown that derivatives of this compound exhibit significant corrosion inhibition properties (Dandia et al., 2013); (Sudheer & Quraishi, 2015).
Antiproliferative Activity
- Application : Research has been conducted on the antiproliferative activities of this compound, particularly against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some derivatives have shown promising inhibitory activities against specific human kinases, suggesting potential applications in cancer treatment (Pawar, Pansare, & Shinde, 2017).
Biomedical Applications
- Application : This compound and its derivatives have been explored for various biomedical applications due to their diverse chemical structures and potential biological activities. They present interesting opportunities for drug discovery and development, especially in targeting specific biological pathways (Donaire-Arias et al., 2022).
Electrochemical Studies
- Application : The electrochemical properties of this compound have been studied, particularly in the context of its oxidation behavior. These studies contribute to a better understanding of its chemical reactivity and potential applications in electrochemical sensors or as intermediates in synthetic chemistry (Dryhurst, 1976).
Molecular Structure and Reactivity
- Application : The compound has been a subject of research in understanding its molecular structure, tautomerism, and reactivity. These studies are important for designing new compounds with desired properties and for understanding their behavior in various chemical reactions (Buzykin et al., 2014).
Eigenschaften
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSXYXCJQKNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718483 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride | |
CAS RN |
1187830-91-6 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




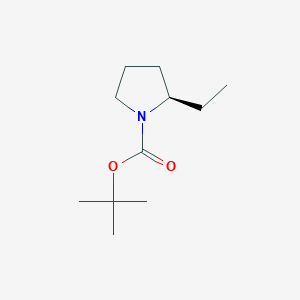

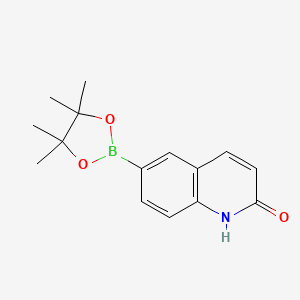
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)
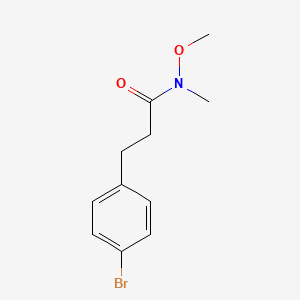
![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)


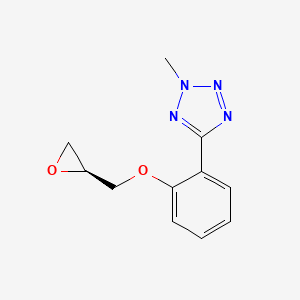
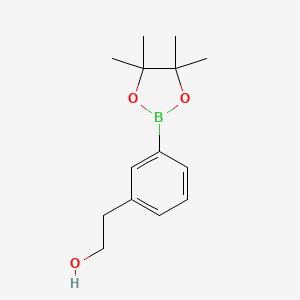
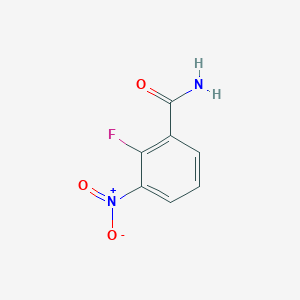
![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)
